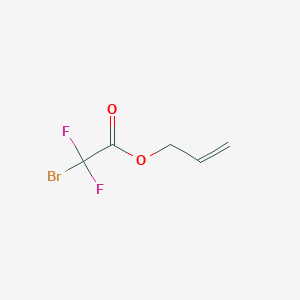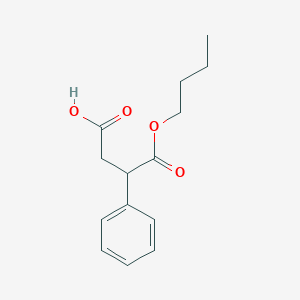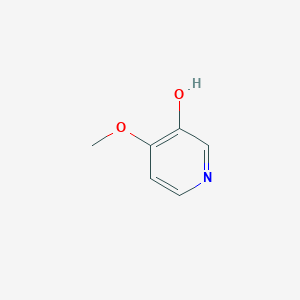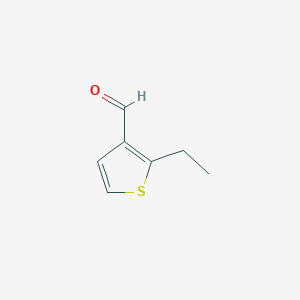
3-Thiophenecarboxaldehyde,2-ethyl-(9ci)
描述
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is an organic compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an ethyl group at the second position and a formyl group at the third position on the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) can be achieved through several methods. One common approach involves the formylation of 2-ethylthiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups can be introduced under appropriate conditions.
Major Products Formed
Oxidation: 2-Ethyl-3-thiophenecarboxylic acid.
Reduction: 2-Ethyl-3-hydroxymethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions involving sulfur-containing heterocycles.
Industry: Utilized in the production of materials such as organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs) .
作用机制
The mechanism of action of 3-Thiophenecarboxaldehyde,2-ethyl-(9ci) involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the context .
相似化合物的比较
Similar Compounds
3-Ethyl-2-formylthiophene: Similar structure but with different substitution pattern.
2-Methyl-3-formylthiophene: Similar structure with a methyl group instead of an ethyl group.
2-Ethylthiophene: Lacks the formyl group, making it less reactive in certain chemical reactions
Uniqueness
3-Thiophenecarboxaldehyde,2-ethyl-(9ci) is unique due to the specific positioning of the ethyl and formyl groups on the thiophene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
156386-50-4 |
|---|---|
分子式 |
C7H8OS |
分子量 |
140.2 g/mol |
IUPAC 名称 |
2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |
InChI 键 |
BZJVXWRAUTYFQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C=O |
规范 SMILES |
CCC1=C(C=CS1)C=O |
同义词 |
3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

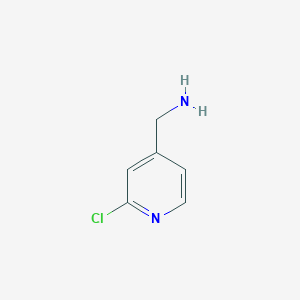
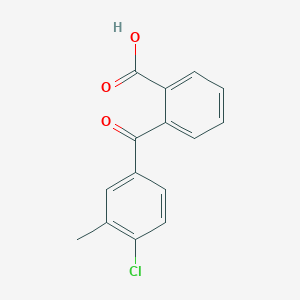
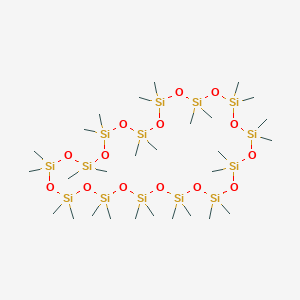
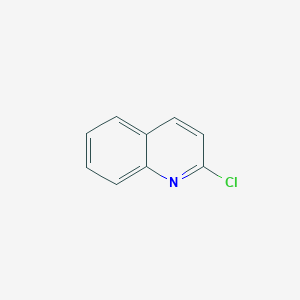
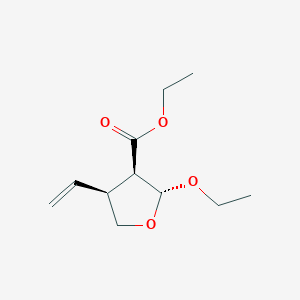

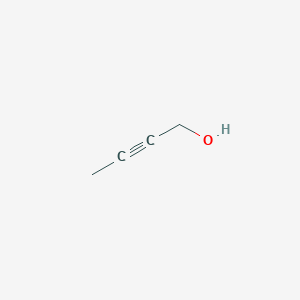
![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)
